molecular formula C5H11NO2 B1589899 Methyl 3-(methylamino)propanoate CAS No. 24549-12-0

Methyl 3-(methylamino)propanoate

Cat. No. B1589899
CAS RN: 24549-12-0
M. Wt: 117.15 g/mol
InChI Key: NGNUXOCKVMKGQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3-(methylamino)propanoate” involves the reaction of methyl acrylate with methylamine . The reaction is carried out in methanol at -20°C for 2 hours . The solvents are then removed in vacuo and the residue is distilled under reduced pressure to afford the title compound .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(methylamino)propanoate” is represented by the InChI code 1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3 . The compound has a molecular weight of 117.15 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-(methylamino)propanoate” is a clear, colorless liquid. It has a fruity odor and is stored in a dark place, sealed in dry, and under -20°C . The compound has a molecular weight of 117.15 g/mol .

Scientific Research Applications

C5H11NO2 C_5H_{11}NO_2 C5​H11​NO2​

), focusing on six distinct applications:

Proteomics Studies

In proteomics, this compound is used as a reagent for protein modification. It can react with amino groups present in proteins, altering their structure and function. This is particularly useful in studying protein-protein interactions and enzyme activities .

Biochemical Research

As a biochemical, it’s used in enzyme kinetics and substrate specificity studies. By acting as a substrate or inhibitor in enzymatic reactions, it helps in understanding the mechanism of action of enzymes .

Safety and Hazards

“Methyl 3-(methylamino)propanoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-3-5(7)8-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUXOCKVMKGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497166
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(methylamino)propanoate

CAS RN

24549-12-0
Record name Methyl N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(methylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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